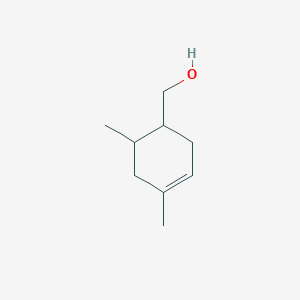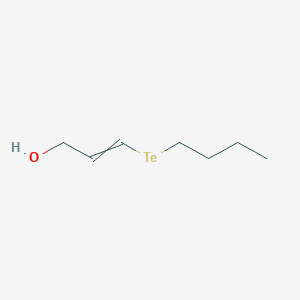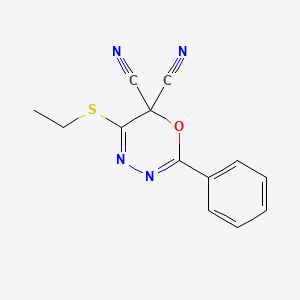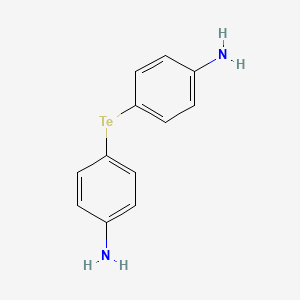![molecular formula C12H20O5 B12559333 Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol CAS No. 183614-02-0](/img/structure/B12559333.png)
Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[410]heptan-1-yl]methanol is a complex organic compound with a unique structure This compound features an acetic acid moiety attached to a bicyclic structure that includes an oxirane ring and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid.
Attachment of the Methanol Group: The methanol group is attached through a nucleophilic substitution reaction.
Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Substituted alcohols and ethers.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study enzyme-catalyzed reactions involving epoxides and alcohols. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may provide insights into the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol involves interactions with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or other proteins. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
Epoxyethane: A simpler epoxide with similar reactivity.
Cyclohexanol: A bicyclic alcohol with comparable structural features.
Acetic acid: Shares the acetic acid moiety but lacks the complex bicyclic structure.
Uniqueness
The uniqueness of acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[410]heptan-1-yl]methanol lies in its combination of functional groups and bicyclic structure
特性
CAS番号 |
183614-02-0 |
|---|---|
分子式 |
C12H20O5 |
分子量 |
244.28 g/mol |
IUPAC名 |
acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C10H16O3.C2H4O2/c1-9(6-12-9)7-2-3-10(5-11)8(4-7)13-10;1-2(3)4/h7-8,11H,2-6H2,1H3;1H3,(H,3,4) |
InChIキー |
KWCNRPQDGTWBOR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC1(CO1)C2CCC3(C(C2)O3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


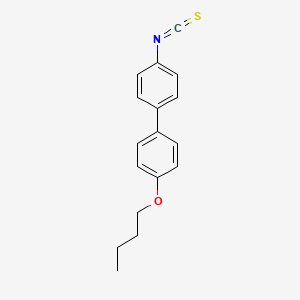
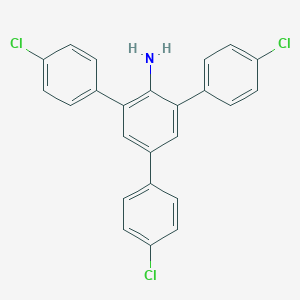
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
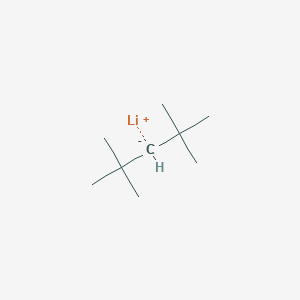
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)

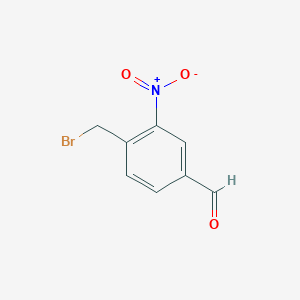
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
